

Spectroscopic Comparison of Brominated Phthalide Derivatives as Surrogates for Isophthalonitriles

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Compound of Interest

Compound Name: 5-Bromoisophthalonitrile

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A detailed analysis of 5-Bromophthalide and its analogs, providing key spectral data and experimental methodologies for researchers in drug discovery and materials science.

While specific comparative spectroscopic data for **5-Bromoisophthalonitrile** derivatives is not readily available in the cited literature, a comprehensive analysis of the closely related compound, 5-Bromophthalide, and its derivatives serves as a valuable surrogate for understanding the influence of substituents on the spectroscopic properties of brominated aromatic compounds. This guide presents a comparative overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromophthalide and several of its derivatives.

The following sections provide summarized quantitative data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This information is crucial for the synthesis, characterization, and quality control of these and similar chemical entities.^[1]

Comparative Spectroscopic Data

The spectroscopic signatures of phthalide derivatives are significantly influenced by the nature of the substituent at the 5-position.^[1] The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 5-Bromophthalide and its chloro, nitro, amino, and hydroxy analogs.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for 5-Substituted Phthalide Derivatives[1]

| Compound | ^1H NMR Chemical Shifts (δ , ppm) | ^{13}C NMR Chemical Shifts (δ , ppm) |
|--------------------|--|---|
| 5-Bromophthalide | Aromatic Protons: 7.6-7.9 (m), Methylene Protons (-CH ₂ -): ~5.3 (s) | Carbonyl Carbon: ~170, Aromatic Carbons: 125-145, Methylene Carbon: ~70 |
| 5-Chlorophthalide | Aromatic Protons: 7.5-7.8 (m), Methylene Protons (-CH ₂ -): ~5.3 (s) | Carbonyl Carbon: ~170, Aromatic Carbons: 126-146, Methylene Carbon: ~70 |
| 5-Nitrophthalide | Aromatic Protons: 8.1-8.5 (m), Methylene Protons (-CH ₂ -): ~5.5 (s) | Carbonyl Carbon: ~168, Aromatic Carbons: 120-150, Methylene Carbon: ~69 |
| 5-Aminophthalide | Aromatic Protons: 6.8-7.3 (m), Methylene Protons (-CH ₂ -): ~5.1 (s) | Carbonyl Carbon: ~171, Aromatic Carbons: 115-148, Methylene Carbon: ~71 |
| 5-Hydroxyphthalide | Aromatic Protons: 7.0-7.4 (m), Methylene Protons (-CH ₂ -): ~5.2 (s) | Carbonyl Carbon: ~171, Aromatic Carbons: 118-155, Methylene Carbon: ~70 |

Table 2: Key Infrared (IR) Absorption Frequencies for 5-Substituted Phthalide Derivatives

| Compound | C=O Stretch (Lactone) (cm ⁻¹) | Aromatic C=C Stretch (cm ⁻¹) | C-O Stretch (cm ⁻¹) | Other Key Bands (cm ⁻¹) |
|--------------------|---|--|---------------------------------|--------------------------------------|
| 5-Bromophthalide | 1761 (Strong)[2] | 1599, 1578, 1464 (Medium-Strong)[2] | 1287, 1209 (Strong)[2] | C-Br Stretch: ~600-700 |
| 5-Chlorophthalide | ~1760 | ~1600, 1580, 1470 | ~1285, 1210 | C-Cl Stretch: ~700-800 |
| 5-Nitrophthalide | ~1765 | ~1610, 1585, 1460 | ~1290, 1215 | NO ₂ Stretch: ~1530, 1350 |
| 5-Aminophthalide | ~1755 | ~1620, 1590, 1480 | ~1280, 1205 | N-H Stretch: ~3300-3400 |
| 5-Hydroxyphthalide | ~1750 | ~1615, 1595, 1475 | ~1275, 1200 | O-H Stretch: ~3200-3400 (broad) |

Table 3: Mass Spectrometry Data for 5-Bromophthalide[2]

| m/z | Relative Abundance | Assignment |
|-----|--------------------|---|
| 214 | High | [M+2] ⁺ (with ⁸¹ Br) |
| 212 | 100 | [M] ⁺ (with ⁷⁹ Br) |
| 185 | Moderate | [M-CO] ⁺ (with ⁸¹ Br) |
| 183 | Moderate | [M-CO] ⁺ (with ⁷⁹ Br) |
| 104 | Low | [M-Br] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-Bromophthalide and its derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 , within a standard 5 mm NMR tube.^[1] Complete dissolution is ensured, with gentle warming or sonication applied if necessary.^[1] A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).^[1]
- **Instrumentation:** The prepared NMR tube is placed into the spectrometer's probe.^[1]
- **Data Acquisition:** For a 400 MHz spectrometer, typical ^1H NMR acquisition parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.^[1] For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are generally used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- **Instrumentation:** The background spectrum of the KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.
- **Data Acquisition:** Spectra are typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

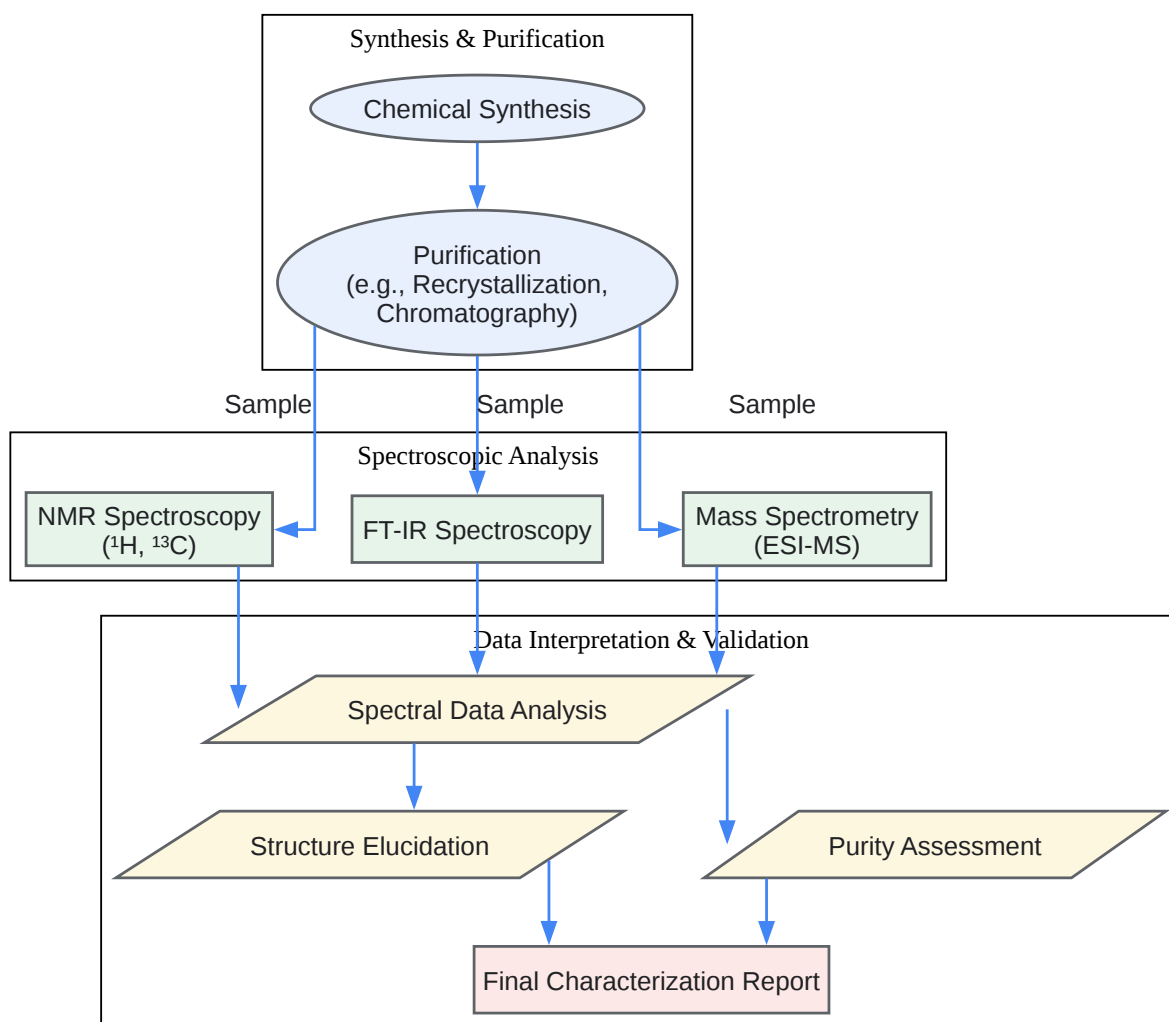
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.^{[3][4]}
- **Data Acquisition:** The mass spectrum is acquired in positive or negative ion mode, depending on the compound's nature, over a relevant mass-to-charge (m/z) range. The

presence of bromine is readily identified by the characteristic isotopic pattern of ^{79}Br and ^{81}Br , which have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units for the molecular ion.[3][5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-Bromophthalide.



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Caption: Workflow for the spectroscopic characterization of synthesized compounds.

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